2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile
CAS No.:
Cat. No.: VC16563485
Molecular Formula: C13H17N3O2S2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O2S2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide |
| Standard InChI | InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+ |
| Standard InChI Key | RZYWHOPOHRFRMI-FOWTUZBSSA-N |
| Isomeric SMILES | CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N |
| Canonical SMILES | CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile is defined by the molecular formula C₁₃H₁₇N₃O₂S₂ and a molecular weight of 311.4 g/mol . Its IUPAC name, (1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide, reflects the compound’s intricate functional groups:
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A tert-butylsulfonyl group (–SO₂C(CH₃)₃) attached to a hydrazone backbone.
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A 4-(methylthio)phenyl substituent (–SC₆H₄SCH₃) linked via a hydrazono bond.
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A cyanide (–C≡N) group at the α-position.
The stereoelectronic interplay between these groups confers distinct reactivity, making the compound a versatile intermediate in synthetic chemistry.
Structural Analysis
The compound’s planar hydrazone moiety facilitates conjugation across the molecule, enhancing stability. X-ray crystallography of analogous compounds reveals that the tert-butylsulfonyl group adopts a staggered conformation to minimize steric hindrance. The methylthio (–SCH₃) substituent on the phenyl ring introduces electron-donating effects, moderating the electrophilicity of the hydrazone nitrogen.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 241127-23-1 | |
| Molecular Formula | C₁₃H₁₇N₃O₂S₂ | |
| Molecular Weight | 311.4 g/mol | |
| IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile involves a multistep sequence starting from readily available precursors:
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Formation of the Hydrazone: Condensation of 4-(methylthio)phenylhydrazine with tert-butylsulfonylacetonitrile under acidic conditions.
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Oxidation and Purification: The intermediate is oxidized to stabilize the sulfonyl group, followed by recrystallization to isolate the product.
This method emphasizes modularity, allowing substitutions at the phenyl ring or sulfonyl group for derivative synthesis.
| Supplier | Location | Purity (%) | Key Advantage |
|---|---|---|---|
| Matrix Scientific | United States | 98+ | Bulk quantities |
| Key Organics Limited | United Kingdom | 95 | Custom synthesis |
| Ryan Scientific, Inc. | United States | 90 | Cost-effective options |
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s hydrazone and sulfonyl groups make it a privileged scaffold in drug discovery. For example:
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Anticancer Agents: Analogous hydrazones exhibit inhibitory activity against kinase enzymes by coordinating to ATP-binding sites.
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Antimicrobials: The methylthio group enhances membrane permeability, potentiating activity against Gram-positive bacteria.
Materials Science
In polymer chemistry, the tert-butylsulfonyl group acts as a thermolabile protecting group, enabling controlled crosslinking in epoxy resins.
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hoods; monitor air quality |
| Eye Exposure | Safety goggles; flush with water for 15 minutes |
Comparative Analysis with Analogous Compounds
Chlorophenyl and Fluorophenyl Derivatives
Replacing the methylthio group with chloro or fluoro substituents alters electronic and steric properties:
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4-Chlorophenyl Analog (CAS 338976-15-1): Increased electrophilicity enhances reactivity in nucleophilic substitutions.
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2-Fluorophenyl Analog (AK Scientific #5048CH): The fluorine atom induces steric effects, reducing metabolic degradation .
Table 4: Structural and Functional Comparisons
| Compound | Substituent | Molecular Weight | Key Application |
|---|---|---|---|
| Methylthio Derivative | –SCH₃ | 311.4 g/mol | Kinase inhibition |
| Chlorophenyl Derivative | –Cl | 299.77 g/mol | Antibacterial agents |
| Fluorophenyl Derivative | –F | 293.3 g/mol | Metabolic studies |
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